5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

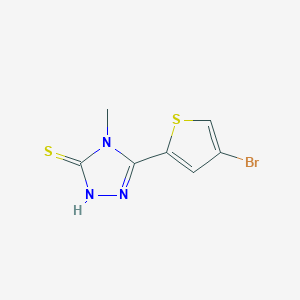

5-(4-Bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a 4-bromothiophen-2-yl moiety at position 3. The thiol (-SH) group at position 3 enhances its reactivity, making it a versatile scaffold for functionalization. This compound is synthesized via methods similar to those described for related triazole-thiol derivatives, often involving cyclization of hydrazides or alkylation/arylation of precursor triazoles . Its structure is pivotal in medicinal chemistry due to the bioactivity associated with 1,2,4-triazole-thiol derivatives, including antimicrobial, antifungal, and anticoccidial properties .

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3S2/c1-11-6(9-10-7(11)12)5-2-4(8)3-13-5/h2-3H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOMDJWRVPLVSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-bromothiophene with appropriate reagents under controlled conditions.

Formation of the Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with carbon disulfide and subsequent reaction with alkylating agents.

Coupling of Thiophene and Triazole Rings: The final step involves coupling the thiophene and triazole rings through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom on the thiophene ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is critical for introducing diverse functional groups:

Key Findings :

-

Suzuki coupling enables cross-coupling with arylboronic acids, expanding aromatic diversity .

-

Hydrolysis yields hydroxyl derivatives for further esterification or alkylation.

Thiol Group Reactivity

The thiol (-SH) group participates in alkylation, oxidation, and metal coordination:

S-Alkylation

Mechanistic Insight :

Alkylation occurs via deprotonation of the thiol to a thiolate anion, followed by nucleophilic attack on the alkyl halide .

Oxidation to Disulfides

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ | CHCl₃, RT | Bis(1,2,4-triazolyl) disulfide | 85% | |

| I₂, KI | EtOH, reflux | Disulfide dimer | 90% |

Applications :

Disulfide formation is reversible under reducing conditions, enabling dynamic covalent chemistry .

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes electrophilic substitution and cycloaddition:

Electrophilic Substitution

| Reaction | Reagents | Position Modified | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C-5 of triazole | |

| Halogenation | NBS, DCE | C-5 of triazole |

1,3-Dipolar Cycloaddition

| Dipolarophile | Conditions | Product | Source |

|---|---|---|---|

| Phenylacetylene | Cu(I), RT | Triazole-fused bicyclic system | |

| Azides | CuSO₄, sodium ascorbate | Triazolo-triazole hybrids |

Note : Cycloadditions exploit the triazole’s electron-deficient nature for click chemistry applications .

Metal Complexation

The thiol and triazole N-atoms act as ligands for transition metals:

| Metal Salt | Conditions | Complex Type | Application | Source |

|---|---|---|---|---|

| Cu(II) acetate | MeOH, RT | Square-planar complex | Antimicrobial agents | |

| AgNO₃ | EtOH, reflux | Linear coordination | Catalysis |

Structural Confirmation :

Complexes are characterized by shifts in S-H NMR (Δδ = 0.8–1.2 ppm) and IR (ν(S-M) = 450–500 cm⁻¹).

Tautomerism and Reactivity

The compound exhibits thiol-thione tautomerism, influencing reaction pathways:

-

Thiol form dominates in basic media, favoring S-alkylation .

-

Thione form prevails in acidic conditions, enabling N-alkylation .

Evidence :

¹H NMR shows a deshielded N-H proton at δ 14.11 ppm in DMSO-d₆, confirming thione participation .

Scientific Research Applications

5-(4-Bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: It is used in the development of organic semiconductors and conductive polymers.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) 4-Methyl vs. 4-Ethyl Substitution

- 5-(4-Bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS: 828276-13-7): Replacing the 4-methyl group with ethyl increases molecular weight (290.2 g/mol vs. 276.2 g/mol for the methyl analog) and slightly alters lipophilicity.

b) Aryl vs. Heteroaryl Substitutions

- This derivative showed efficacy against Candida spp. when functionalized with a 4-chlorobenzylsulfanyl group .

- 5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: A bromophenyl substituent (similar to bromothiophene) demonstrated moderate nonlinear optical properties, suggesting applications in material science .

c) Functionalization of the Thiol Group

- 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine :

- Schiff Base Derivatives (e.g., 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol): Imine formation at the amino group enhances anticandidal activity, with some derivatives showing superior efficacy to fluconazole .

Physicochemical Properties

- Solubility :

- Melting Points :

- Derivatives with rigid substituents (e.g., adamantyl) exhibit higher melting points (>200°C) , while alkylated analogs melt at 170–190°C .

Biological Activity

5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound of interest due to its potential biological activities, particularly in the field of cancer research and enzyme inhibition. This article reviews the compound’s synthesis, biological activity, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 246.13 g/mol. The structural characteristics include a triazole ring and a thiol group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromothiophen-2-carboxylic acid derivatives with hydrazine or thiosemicarbazide under acidic conditions. The process can be optimized for yield and purity through various methods including reflux and microwave-assisted synthesis.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole-thiol compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, an investigation into the cytotoxic effects of related triazole compounds revealed that they were particularly effective against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The selectivity towards cancer cells suggests potential for therapeutic applications in oncology .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | IGR39 | 10 | >5 |

| Compound B | MDA-MB-231 | 15 | >3 |

| Compound C | Panc-1 | 12 | >4 |

Enzyme Inhibition

The compound has also shown promise as an inhibitor of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases. Molecular docking studies indicated that this compound binds effectively to the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting its potential as a therapeutic agent for Alzheimer's disease .

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives for their anticancer properties. The study utilized the MTT assay to assess cell viability and determined that compounds with specific substitutions on the thiophene ring exhibited enhanced anticancer activity compared to their unsubstituted counterparts .

Another investigation focused on the selectivity of these compounds towards prostate cancer cells. The results indicated that certain derivatives could selectively target prostate cancer cells while sparing normal prostate cells, highlighting their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.